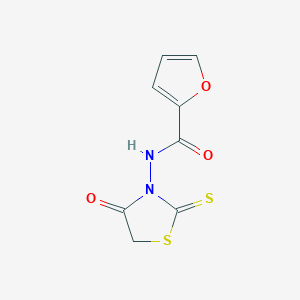

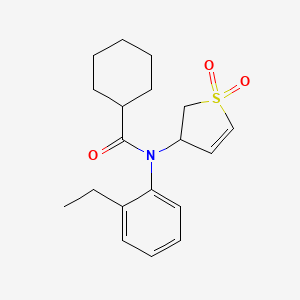

![molecular formula C16H12ClN3O4S B2468933 1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazol-3-carbonsäure CAS No. 170571-19-4](/img/structure/B2468933.png)

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazol-3-carbonsäure

Übersicht

Beschreibung

This compound is a pyrazole derivative with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.8 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, starting from 4-chlorobenzoic acid, new sulfonamide derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a sulfonyl group attached to the phenyl ring .Chemical Reactions Analysis

Pyrazole derivatives are known for their reactivity and are often used as scaffolds in the synthesis of bioactive chemicals . The reactions generally proceed well for all substrates, but those with electron-donating groups are usually more reactive than those with electron-withdrawing groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H12ClN3O4S), molecular weight (377.8), and its structure which includes a pyrazole core .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich Verbindungen, die mit unserem Zielmolekül verwandt sind, haben ein antivirales Potenzial gezeigt. Zum Beispiel:

- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate erwiesen sich als wirksam gegen das Influenzavirus A, wobei die Verbindung Methyl-6-amino-4-isobutoxy-1H-Indol-2-carboxylat eine inhibitorische Aktivität zeigte .

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemicarbazid-Derivate zeigten potente antivirale Wirkungen gegen das Coxsackie-B4-Virus .

Antimalaria-Aktivität

Die Suche nach neuen Antimalariamitteln ist aufgrund von Medikamentenresistenz von entscheidender Bedeutung. Unsere Verbindung wurde auf ihr antimalariaspezifisches Potenzial hin untersucht:

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrazole derivatives are known for their diverse pharmacological effects . Some compounds have been found to prevent wound healing and colony formation, delay the cell cycle, and induce apoptosis through DNA intercalation .

Zukünftige Richtungen

While the future directions for this specific compound are not mentioned in the retrieved papers, pyrazole derivatives are of significant interest in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential for further exploration and development is vast.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUQESLCOSREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468851.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)

![1-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B2468854.png)

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2468866.png)

![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)

![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)